2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
Description
2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a sulfur-containing aromatic aldehyde derivative featuring a dichlorophenyl ketone moiety linked to a thiobenzaldehyde group via a propyl chain. This compound’s unique structure combines electron-withdrawing chlorine substituents, a reactive aldehyde group, and a thioether linkage, making it of interest in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H12Cl2OS |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
AXEBOTGEENZNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with sulfonamide and hydrazide derivatives, such as 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) and 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide (19) (Scheme 3, ). Key differences include:
| Feature | 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde | Compound 18 | Compound 19 |
|---|---|---|---|
| Core Functional Groups | Thiobenzaldehyde, dichlorophenyl ketone | Sulfonamide, pyrazole | Sulfonamide, pyrrole |
| Substituents | 2,5-Dichloro groups | 3,5-Dimethyl (pyrazole) | 2,5-Dimethyl (pyrrole) |
| Sulfur Content | Thioether linkage (C–S–C) | Sulfonamide (SO₂NH₂) | Sulfonamide (SO₂NH₂) |
| Electrophilicity | High (due to Cl and aldehyde) | Moderate (pyrazole N-atom) | Moderate (pyrrole N-atom) |
- Key Insight : The dichlorophenyl group enhances electrophilicity compared to the methyl-substituted heterocycles in compounds 18 and 17. The thiobenzaldehyde’s aldehyde group offers distinct reactivity (e.g., nucleophilic additions) versus the sulfonamide’s hydrogen-bonding capacity .
Spectroscopic Data
- 13C-NMR Comparison :
- Compound 19 : Pyrrole CH₃ groups at 10.91 ppm ; pyrrole ring carbons at 102.84 ppm and 126.69 ppm .
- Target Compound : Expected signals for the thiobenzaldehyde aldehyde carbon (~190 ppm) and dichlorophenyl carbons (110–140 ppm). The thioether linkage may downfield-shift adjacent carbons due to sulfur’s electronegativity.
Research Findings and Limitations
- Gaps in Data : Direct biological or catalytic studies on this compound are scarce. Most available data derive from structural analogs like 18 and 19, limiting direct mechanistic comparisons.
- Opportunities : Synthesis of Schiff base derivatives or coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) could unlock applications in catalysis or medicinal chemistry.
Biological Activity
2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound notable for its potential biological activities. This compound features a thiobenzaldehyde group, which is known for its interactions with various biological targets. The following sections delve into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with thiobenzaldehyde in the presence of a base such as triethylamine. This reaction facilitates the formation of the desired product while neutralizing the hydrochloric acid generated during the process. Purification methods like recrystallization or column chromatography are employed to isolate the compound effectively.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as an enzyme inhibitor and its role in various biochemical pathways.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to a reduction in their activity. This property makes it a candidate for further investigation in drug development.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent.
The mechanism of action for this compound involves multiple pathways:
- Covalent Bond Formation : The thiobenzaldehyde moiety can interact with thiol groups in proteins, leading to structural changes and functional inhibition.
- Oxidative Stress Response : The compound may modulate oxidative stress pathways, potentially offering protective effects against oxidative damage.
- Signal Transduction : It can influence signal transduction pathways by interacting with receptors or other signaling molecules.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde | Thiobenzaldehyde derivative | Moderate enzyme inhibition |
| 3-(2,4-Dichlorophenyl)benzonitrile | Benzonitrile | Antimicrobial properties |
| 4-(2-Chlorophenyl)propionic acid | Propionic acid derivative | Anti-inflammatory effects |
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.
- Antimicrobial Testing : In a research conducted by Microbial Drug Resistance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
